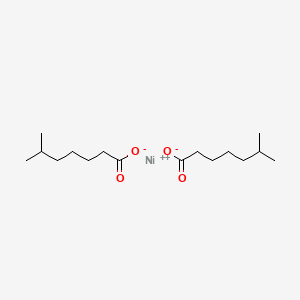
Nickel(II) isooctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel(II) isooctanoate, also known as bis(isooctanoic acid) nickel(II) salt, is a chemical compound with the formula C₁₆H₃₀NiO₄. It is a nickel-based compound where nickel is in the +2 oxidation state. This compound is often used in various industrial and research applications due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nickel(II) isooctanoate can be synthesized through the reaction of nickel(II) salts with isooctanoic acid. One common method involves dissolving nickel(II) acetate in an organic solvent and then adding isooctanoic acid under controlled conditions. The reaction mixture is then heated to facilitate the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced using a continuous process where nickel(II) salts are reacted with isooctanoic acid in large reactors. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Nickel(II) isooctanoate undergoes various chemical reactions, including:
Oxidation: Nickel(II) can be oxidized to nickel(III) under certain conditions.
Reduction: Nickel(II) can be reduced to metallic nickel.
Substitution: this compound can participate in ligand exchange reactions where the isooctanoate ligands are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like bromine can oxidize nickel(II) to nickel(III).
Reduction: Reducing agents such as hydrogen gas can reduce nickel(II) to metallic nickel.
Substitution: Ligand exchange reactions can be carried out using various ligands in an appropriate solvent.
Major Products:
Oxidation: Nickel(III) compounds.
Reduction: Metallic nickel.
Substitution: Nickel complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Nickel(II) isooctanoate has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization reactions.
Material Science: this compound is used in the synthesis of nickel nanoparticles, which have applications in electronics, magnetic materials, and catalysis.
Biology and Medicine: Research is being conducted on the potential use of this compound in medical applications, such as drug delivery systems and imaging agents.
Wirkmechanismus
The mechanism by which nickel(II) isooctanoate exerts its effects involves its interaction with various molecular targets and pathways. Nickel(II) ions can bind to proteins and enzymes, altering their structure and function. For example, nickel(II) ions can inhibit the activity of certain enzymes by binding to their active sites . Additionally, nickel(II) ions can induce oxidative stress by generating reactive oxygen species, which can damage cellular components .
Vergleich Mit ähnlichen Verbindungen
- Nickel(II) acetate
- Nickel(II) chloride
- Nickel(II) nitrate
- Nickel(II) sulfate
Eigenschaften
CAS-Nummer |
29317-63-3 |
|---|---|
Molekularformel |
C16H30NiO4 |
Molekulargewicht |
345.10 g/mol |
IUPAC-Name |
6-methylheptanoate;nickel(2+) |
InChI |
InChI=1S/2C8H16O2.Ni/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
InChI-Schlüssel |
HZDKXMGUAHPVDB-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


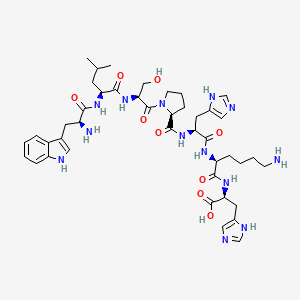
![4-[Methyl(phenylcarbamoyl)amino]-3-nitrobenzene-1-sulfonamide](/img/structure/B15174867.png)
![D-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-L-serine](/img/structure/B15174868.png)
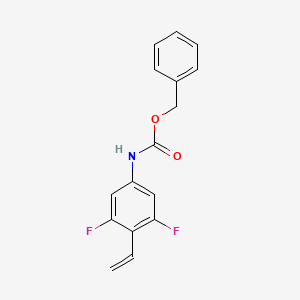
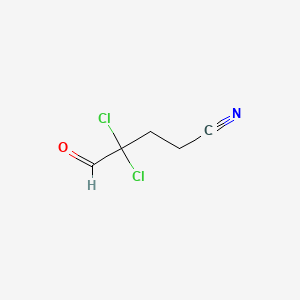
![1,3-Benzenediol, 4-[1-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B15174889.png)
![3-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide](/img/structure/B15174894.png)
![Naphthalene, 1-[2-(2,3-diMethoxyphenyl)-2-propen-1-yl]-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B15174902.png)
![3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole](/img/structure/B15174907.png)
![6H-Dibenzo[b,d]pyran-8-ol,10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-,(6aS,8R,10aR)-](/img/structure/B15174908.png)

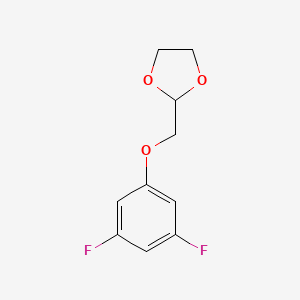

![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-phenylthiourea](/img/structure/B15174959.png)
